molecular formula C7H7FO2 B565836 3-Fluoro-4-(hydroxymethyl)phenol CAS No. 96740-92-0

3-Fluoro-4-(hydroxymethyl)phenol

Cat. No. B565836
CAS RN: 96740-92-0
M. Wt: 142.129
InChI Key: IXBHZARBEOBOTB-UHFFFAOYSA-N
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Description

3-Fluoro-4-(hydroxymethyl)phenol is a chemical compound with the CAS Number: 96740-92-0. It has a molecular weight of 142.13 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular formula of 3-Fluoro-4-(hydroxymethyl)phenol is C7H7FO2 . The InChI code for this compound is 1S/C7H7FO2/c8-7-3-6 (10)2-1-5 (7)4-9/h1-3,9-10H,4H2 .


Physical And Chemical Properties Analysis

3-Fluoro-4-(hydroxymethyl)phenol is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

  • Anaerobic Transformation of Phenol to Benzoate : Isomeric fluorophenols, including 3-fluorophenol, have been used to investigate the anaerobic transformation of phenol to benzoate. The study found that the transformation leads to the accumulation of fluorobenzoic acids, indicating a specific pathway of transformation (Genthner, Townsend, & Chapman, 1989).

  • Utility in Fluorogenic Acetoxymethyl Ethers : Phenolic fluorophores, derivatives of phenols, are crucial in biological science. Fluorinated phenols are involved in creating profluorophores with low background fluorescence and high enzymatic reactivity. These are significant for imaging biochemical and biological systems (Lavis, Chao, & Raines, 2011).

  • Regioselectivity in Phenol Hydroxylation : The regioselectivity and rate of ortho-hydroxylation of 3-fluorophenol by phenol hydroxylase were found to be pH-dependent. This study contributes to understanding the reaction mechanism of phenol hydroxylation (Peelen, Rietjens, van Berkel, van Workum, & Vervoort, 1993).

  • Synthesis and Crystal Structure : The study of fluorinated phenol derivatives, including 3-fluorophenol, aids in the development of fluoro-containing materials, potentially leading to organic fluoro-containing polymers (Li, Shen, & Zhang, 2015).

  • Biodegradation Studies : Research on fluorophenols, including 3-fluorophenol, demonstrates their role as analogues and inhibitors in the biodegradation process of phenol, providing insights into microbial degradation pathways (Londry & Fedorak, 1993).

  • Synthesis Techniques : Various studies have focused on the synthesis of fluorinated phenol derivatives, highlighting their importance as intermediates in chemical production (Wenxian, De-kun, & Yanli, 2004).

Safety and Hazards

The safety information for 3-Fluoro-4-(hydroxymethyl)phenol indicates that it has the GHS07 pictogram. The hazard statements are H302-H315-H319, which means it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

3-Fluoro-4-(hydroxymethyl)phenol is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known that the compound plays a crucial role in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .

Pharmacokinetics

The compound is known to have a molecular weight of 14213 , which may influence its bioavailability

Result of Action

The primary result of the action of 3-Fluoro-4-(hydroxymethyl)phenol is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is crucial in the synthesis of a wide range of organic compounds .

Action Environment

The action of 3-Fluoro-4-(hydroxymethyl)phenol is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it participates requires mild and functional group tolerant reaction conditions . Additionally, the compound is generally environmentally benign , suggesting that it may have minimal impact on the environment.

properties

IUPAC Name

3-fluoro-4-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c8-7-3-6(10)2-1-5(7)4-9/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBHZARBEOBOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

to a stirred solution of 3-fluorophenol (10.4 g) and potassium hydroxide (85%, 6.1 g) in water (20 ml) at 60° C. was added dropwise over 1 h a solution of 37% aqueous formaldehyde solution (14.3 ml) in added water (20 ml). The mixture was cooled to 40° C., stirred for 18 h then cooled to room temperature and acidified with dilute hydrochloric acid. The mixture was extracted with ethyl acetate (2×100 ml). The combined organic extracts were washed (water, brine), dried (sodium sulfate), concentrated in vacuo and purified by column chromatography (SiO2; ethyl acetate-isohexane, 1:1) to give the product as a white, crystalline solid (1.0 g, 8%): δH (400 MHz, DMSO-d6) 9.70 (1H, m, OH), 7.21 (1H, t, J 8.5 Hz), 6.58 (1H, dd, J 8, 2, Hz), 6.51 (1H, dd, J 12, 2 Hz), 4.98 (1H, m, OH) and 4.41 (2H, s); HPLC (XTERRA, 50/80, 235 nm) 93% (0.54 min).
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